molecular formula C15H21N3O2 B2811064 Ethyl 3-amino-3-(4-phenylpiperazino)acrylate CAS No. 79823-34-0

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate

Cat. No.: B2811064
CAS No.: 79823-34-0
M. Wt: 275.352
InChI Key: XQRVALIJVMQPHT-WYMLVPIESA-N
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Description

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is an organic compound with the molecular formula C15H21N3O2 It is characterized by the presence of an ethyl ester group, an amino group, and a phenylpiperazine moiety

Scientific Research Applications

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of “Ethyl 3-amino-3-(4-phenylpiperazino)acrylate” are not specifically mentioned in the available resources. It’s generally recommended to handle all laboratory chemicals with care .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-phenylpiperazino)acrylate typically involves the reaction of ethyl acrylate with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism by which ethyl 3-amino-3-(4-phenylpiperazino)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-methylpiperazino)acrylate
  • Ethyl 3-amino-3-(4-benzylpiperazino)acrylate
  • Ethyl 3-amino-3-(4-phenylmorpholino)acrylate

Uniqueness

Ethyl 3-amino-3-(4-phenylpiperazino)acrylate is unique due to the presence of the phenylpiperazine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl (E)-3-amino-3-(4-phenylpiperazin-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-2-20-15(19)12-14(16)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11,16H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVALIJVMQPHT-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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